
Ethyl 7-ethoxyquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-ethoxyquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a structure that is widely found in nature and known for its significant biological activity. This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves the reaction of quinoline with ethyl chloroformate and ethanol under basic conditions. Here is a general synthetic route:
Starting Materials: Quinoline, ethyl chloroformate, ethanol, sodium bicarbonate.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using larger reactors for the reaction.
- Employing continuous flow techniques to enhance efficiency.
- Utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-ethoxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-ethoxyquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 7-ethoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-ethoxyquinoline-8-carboxylate is unique compared to other quinoline derivatives due to its specific ethoxy and carboxylate functional groups. Similar compounds include:
- Ethyl 2-ethoxyquinoline-1-carboxylate
- N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
- Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
ethyl 7-ethoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
IYPHDANMLUKQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


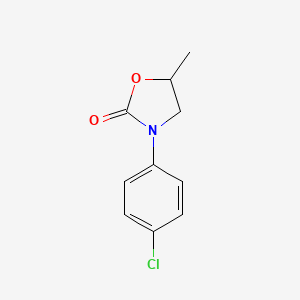

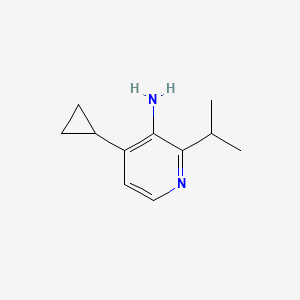
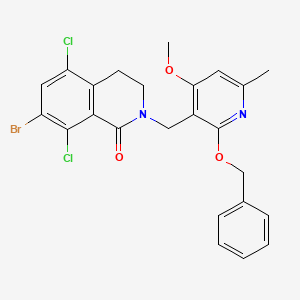
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
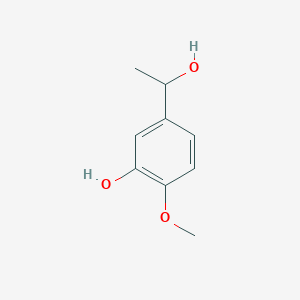
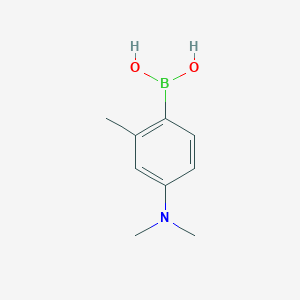
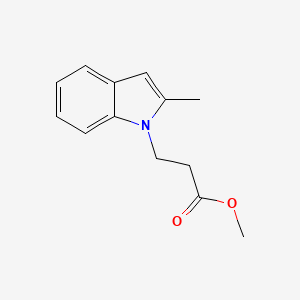
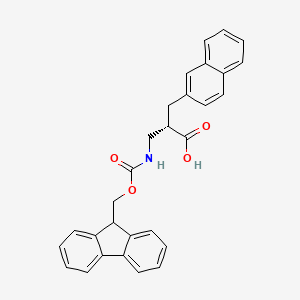
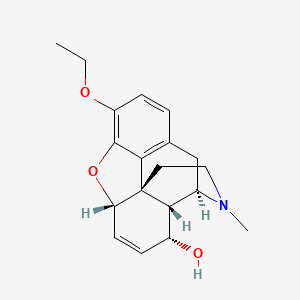
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

